

Ertiprotafib's Mechanism of Action and Preclinical Data

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Compound Focus: Ertiprotafib

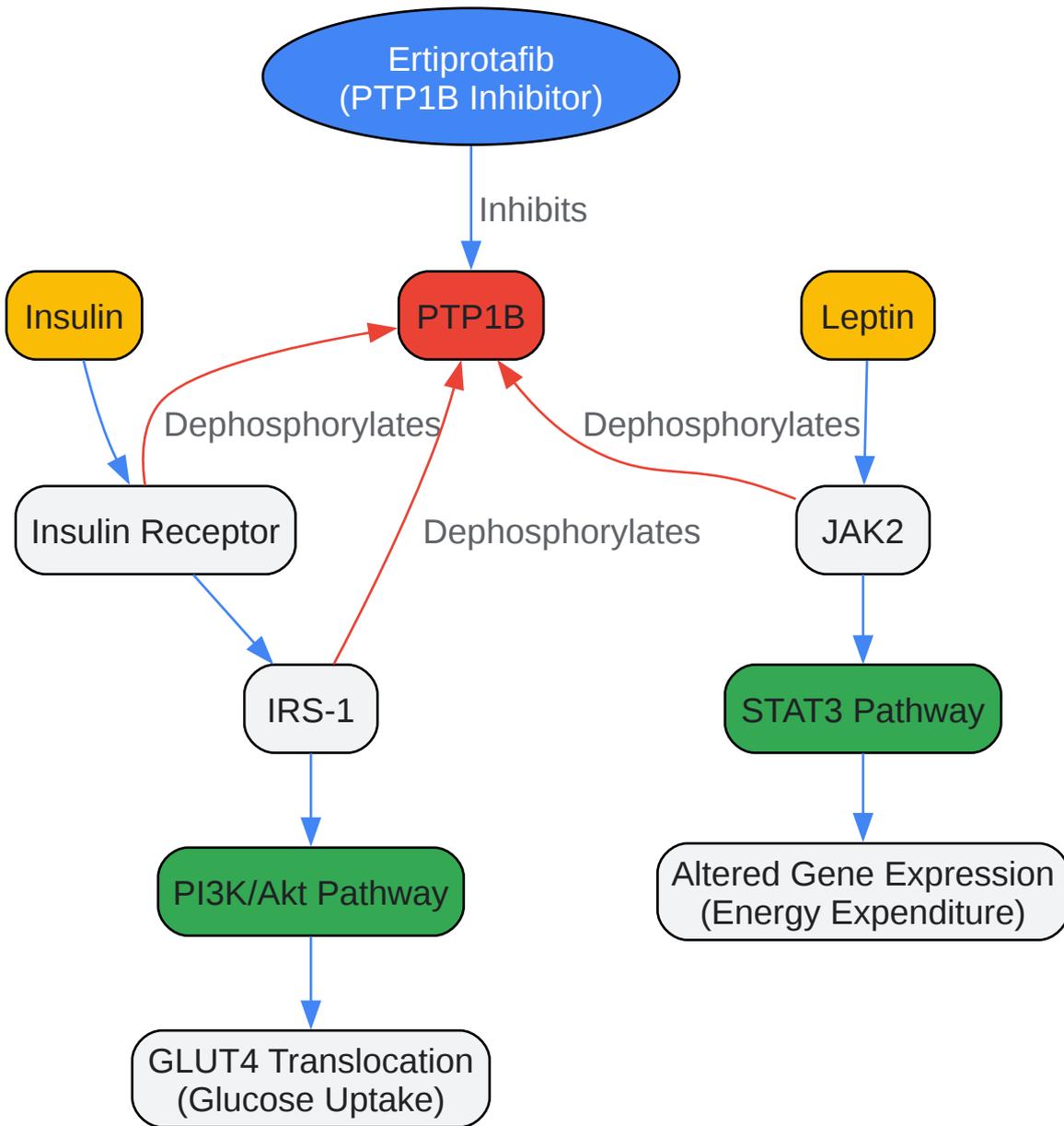
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Ertiprotafib is a small molecule that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways [1] [2]. It was investigated as a potential treatment for type 2 diabetes but was discontinued from clinical trials due to insufficient efficacy and adverse effects [3] [4].

The diagram below illustrates the signaling pathways targeted by PTP1B inhibitors like **Ertiprotafib**.



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The following table summarizes key experimental findings from an *ob/ob* mouse study, which is a different rodent model of obesity and diabetes.

Experimental Aspect	Details from <i>ob/ob</i> Mouse Study
Animal Model	11-week-old leptin-deficient male <i>ob/ob</i> mice [5].
Treatment Protocol	25 mg/kg, administered daily for 4 days [5].

Experimental Aspect	Details from ob/ob Mouse Study
Key Metabolic Outcomes	Return of fasting blood glucose to normal range; significant decrease in insulin levels; significant decrease in serum triglyceride levels [5].
In Vitro Binding Affinity	PTP1B IC ₅₀ : 1.6 - 29 μM (varies by assay conditions) [5]. Also inhibits IKK-β (IC ₅₀ : 400 nM) and acts as a PPARα/γ agonist [4] [5].
Molecular Mechanism of Action	Inhibits PTP1B by inducing its aggregation , leading to irreversible enzyme inhibition [3] [6].

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